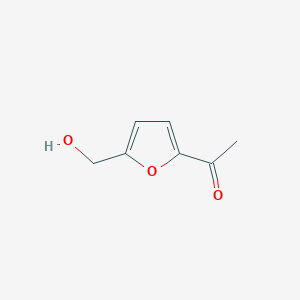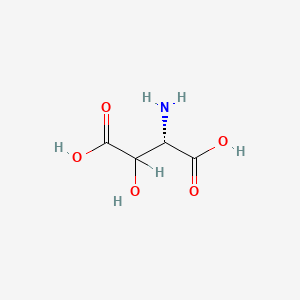
Benzoic acid, 4-(4-heptylcyclohexyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid moiety attached to a cyclohexyl ring, which is further substituted with a heptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- typically involves the following steps:
Preparation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.
Introduction of the Heptyl Group: The heptyl group is introduced via a substitution reaction, where a suitable heptyl halide reacts with the cyclohexyl intermediate.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols.
Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and catalysts like palladium are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans-.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The cyclohexyl and heptyl groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic Acid: Similar in structure but contains an iodine atom instead of the heptyl group.
Anthranilic Acid: Contains an amino group attached to the benzene ring.
Uniqueness
Benzoic acid, 4-(4-heptylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
Eigenschaften
IUPAC Name |
4-(4-heptylcyclohexyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHMSVOVPSNAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
